molecular formula C22H26N4O4S2 B2865562 2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1019099-79-6

2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2865562
M. Wt: 474.59
InChI Key: TXMGZPWJOUWNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) if known.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Structure and Reactivity

Compounds with structures similar to the specified acetamide derivative have been extensively studied for their reactivity and potential in synthesizing novel compounds with significant biological activities. For instance, pyrazole-acetamide derivatives have been synthesized and characterized, showing notable antioxidant activity through various hydrogen bonding interactions and supramolecular architectures (K. Chkirate et al., 2019). Such studies underline the synthetic versatility and chemical significance of acetamide derivatives in developing pharmacologically active molecules.

Antimicrobial and Antifungal Activities

Acetamide derivatives, including those with pyrazole and isoxazole bases, have been evaluated for their antimicrobial and antifungal properties. Derivatives synthesized from cyanoacetamide have demonstrated promising results against bacterial and fungal strains, showcasing the potential of acetamide compounds in contributing to new antimicrobial agents (E. Darwish et al., 2014).

Potential in Antipsychotic Drug Development

Research into pyrazole-based compounds, similar in structure to the acetamide derivative , has explored their potential as antipsychotic agents. These studies have identified compounds that exhibit antipsychotic-like profiles without interacting with dopamine receptors, suggesting a nondopaminergic mechanism of action. Such findings open avenues for the development of new antipsychotic medications with potentially fewer side effects (L. Wise et al., 1987).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle and dispose of the compound safely.


Future Directions

This would involve looking at potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please note that this is a general approach and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist.


properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-5-31-22-20(32(28,29)17-11-9-16(30-4)10-12-17)21(23)26(25-22)13-18(27)24-19-14(2)7-6-8-15(19)3/h6-12H,5,13,23H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMGZPWJOUWNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.